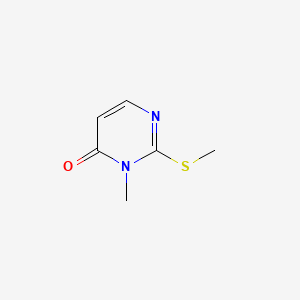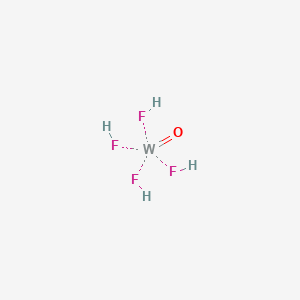
5,6-Dibromocyclohex-2-ene-1,4-dione
Übersicht
Beschreibung
5,6-Dibromocyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C6H4Br2O2. It is characterized by the presence of two bromine atoms attached to a cyclohexene ring, which also contains two ketone groups at positions 1 and 4. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 5,6-Dibromocyclohex-2-ene-1,4-dione typically involves the bromination of 1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 5 and 6 positions of the cyclohexene ring .
Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
5,6-Dibromocyclohex-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex brominated quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) to convert the ketone groups to alcohols.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclohexene derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Dibromocyclohex-2-ene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where brominated quinones have shown promise.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products
Wirkmechanismus
The mechanism of action of 5,6-Dibromocyclohex-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The bromine atoms and ketone groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5,6-Dibromocyclohex-2-ene-1,4-dione can be compared with other brominated quinones and cyclohexene derivatives. Similar compounds include:
1,4-Benzoquinone: The parent compound from which this compound is derived.
2,3-Dibromocyclohex-2-ene-1,4-dione: A similar compound with bromine atoms at different positions on the cyclohexene ring.
5,6-Dichlorocyclohex-2-ene-1,4-dione: A related compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
5,6-dibromocyclohex-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSGOKCNLXUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300857 | |
| Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5273-61-0 | |
| Record name | 5273-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/new.no-structure.jpg)



![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)






